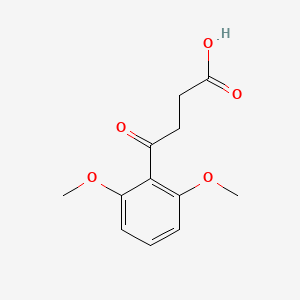
4-Fluorothiophene-2-carbaldehyde
Übersicht
Beschreibung
The compound 4-Fluorothiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound with a sulfur atom in its ring structure. The presence of the fluorine atom and the aldehyde functional group at specific positions on the thiophene ring can significantly alter the chemical and physical properties of the molecule, as well as its potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of arylthiophene-2-carbaldehydes, including derivatives such as 4-Fluorothiophene-2-carbaldehyde, can be achieved through Suzuki-Miyaura cross-coupling reactions. This method involves the reaction of different arylboronic pinacol esters or acids with halogenated thiophenes to yield a variety of substituted thiophene-2-carbaldehydes in moderate to excellent yields . Another approach for synthesizing substituted thiophene-2-carbaldehydes is through a domino reaction involving vinyl azides and 1,4-dithiane-2,5-diol, which provides an efficient and eco-friendly route to the desired products .
Molecular Structure Analysis
The molecular structure of compounds related to 4-Fluorothiophene-2-carbaldehyde, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, has been investigated using both experimental and theoretical methods. Studies have shown that the optimized molecular structure can be obtained using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations. The vibrational frequencies and assignments, as well as the stability of the molecule, can be analyzed through natural bonding orbital analysis and frontier molecular orbital analysis .
Chemical Reactions Analysis
The chemical reactivity of 4-Fluorothiophene-2-carbaldehyde derivatives can be inferred from related studies. For instance, a thiazole-based carbaldehyde was synthesized and evaluated as a potential sensor for fluoride anions. The compound exhibited fluorescence enhancement upon interaction with fluoride due to an intramolecular charge transfer mechanism . This suggests that 4-Fluorothiophene-2-carbaldehyde and its derivatives could participate in similar chemical reactions, particularly those involving electron transfer or anion sensing.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Fluorothiophene-2-carbaldehyde derivatives can be diverse. For example, the crystal and molecular structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde, was determined, and the crystal structure was found to be stabilized by various intermolecular interactions, including C-H...N, C-H...O, and C-H...F interactions . These interactions can influence the compound's solubility, melting point, and other physical properties, which are crucial for its practical applications.
Wissenschaftliche Forschungsanwendungen
-
Field: Soluble Semiconductors
-
Field: Polymers
-
Field: Blue Light Emitting Materials
-
Field: Liquid Crystals
-
Field: Medicinal Chemistry
-
Field: Industrial Chemistry and Material Science
-
Field: Histone Deacetylase (HDAC) Inhibitors
-
Field: Agonists of Sphingosine-1-Phosphate (S1P) Receptors
-
Field: Fungicides
-
Field: Anti-inflammatory and Immunoregulatory Activity
-
Field: Photochromic Compounds
-
Field: Organic Semiconductors
-
Field: Organic Field-Effect Transistors (OFETs)
-
Field: Organic Light-Emitting Diodes (OLEDs)
-
Field: Anticancer
-
Field: Anti-Inflammatory
-
Field: Antimicrobial
-
Field: Antihypertensive
Eigenschaften
IUPAC Name |
4-fluorothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3FOS/c6-4-1-5(2-7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWOXRNFSSSREJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80617594 | |
| Record name | 4-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluorothiophene-2-carbaldehyde | |
CAS RN |
32431-71-3 | |
| Record name | 4-Fluorothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80617594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





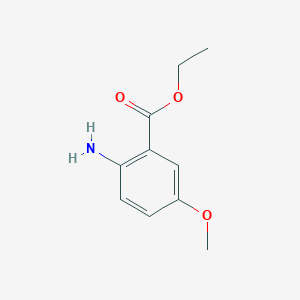
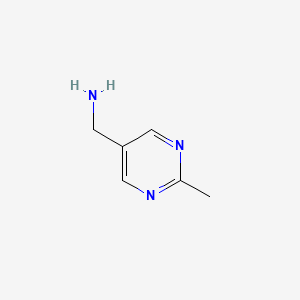

![4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B1321347.png)
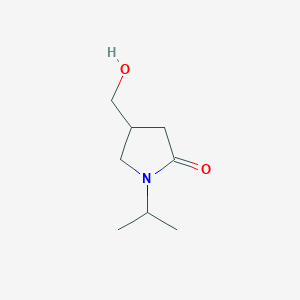
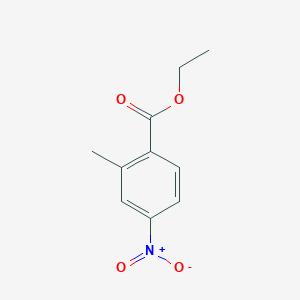
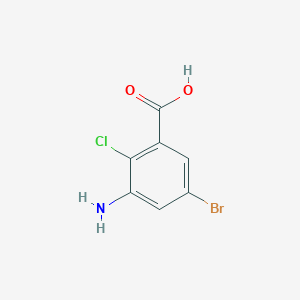
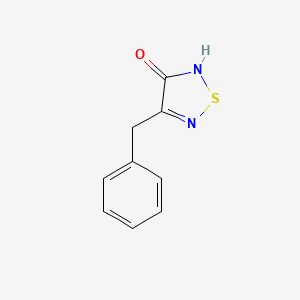
![1H-Pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1321360.png)

![Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1321367.png)
